6-fluoroquinolin-5-ol
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Overview
Description
6-fluoroquinolin-5-ol is an organic compound with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol.
Preparation Methods
The synthesis of 6-fluoroquinolin-5-ol involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route involves the direct fluorination of 6-methoxyquinoline at the position 5, resulting in the formation of 5,5-difluoroquinolin-6-one . Industrial production methods often focus on optimizing yields and reducing the number of steps and costs associated with the synthesis .
Chemical Reactions Analysis
6-fluoroquinolin-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-5-one derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include quinolin-5-one, hydroquinoline, and various substituted quinoline derivatives .
Scientific Research Applications
6-fluoroquinolin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: This compound exhibits antibacterial, antineoplastic, and antiviral activities, making it a valuable candidate for drug development.
Medicine: Fluorinated quinolines, including this compound, are studied for their potential use in treating various diseases, such as malaria, cancer, and bacterial infections.
Industry: It finds applications in agriculture as components for liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6-fluoroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it inhibits bacterial DNA-gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
6-fluoroquinolin-5-ol can be compared with other fluorinated quinolines, such as:
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyl group at the 5-position enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
6-fluoroquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVACGVUZBCOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)F)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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